3-bromo-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzamide
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was synthesized via alkylation of phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification with an overall yield of 35% . The synthesis process was characterized by 1H-NMR analysis .Scientific Research Applications
Antimicrobial and Antifungal Applications Studies on pyrazole derivatives, like those conducted by Abunada et al. (2008), have demonstrated the synthesis of compounds with notable antimicrobial activity. These derivatives exhibit a broad spectrum of biological activities, suggesting potential applications of 3-bromo-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzamide in developing new antimicrobial agents (Abunada et al., 2008).
Organic Synthesis and Chemical Reactions The structural complexity and reactivity of similar compounds have been explored in organic synthesis. For instance, research by Gabriele et al. (2006) outlines a novel synthesis approach for dihydrobenzo[1,4]dioxine derivatives, showcasing the synthetic utility of such structures in constructing complex organic molecules (Gabriele et al., 2006). This highlights the potential of this compound in facilitating novel synthetic routes or as intermediates in organic synthesis.
Material Science and Surface Chemistry Compounds with similar structural motifs have been investigated for their properties related to material science and surface chemistry. For example, Tawfik (2015) studied the corrosion inhibition efficiency of N,N-dimethyl-4-(((1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino)methyl)-N-alkylbenzenaminium bromide surfactant at the carbon steel/hydrochloric acid interface, demonstrating potential applications in corrosion protection (Tawfik, 2015).
Herbicidal Activity Research on pyrazole-4-carboxamide derivatives, such as the study by Ohno et al. (2004), provides insights into the herbicidal activity of these compounds against various weeds, indicating a possible application in agriculture for this compound as a novel herbicide (Ohno et al., 2004).
Properties
IUPAC Name |
3-bromo-N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O3/c20-14-5-3-4-13(8-14)19(24)22-15-9-21-23(10-15)11-16-12-25-17-6-1-2-7-18(17)26-16/h1-10,16H,11-12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLCXNJLTQOWGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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